Cdk9-IN-11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

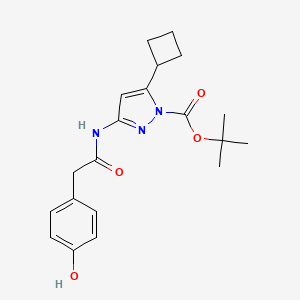

C20H25N3O4 |

|---|---|

Molecular Weight |

371.4 g/mol |

IUPAC Name |

tert-butyl 5-cyclobutyl-3-[[2-(4-hydroxyphenyl)acetyl]amino]pyrazole-1-carboxylate |

InChI |

InChI=1S/C20H25N3O4/c1-20(2,3)27-19(26)23-16(14-5-4-6-14)12-17(22-23)21-18(25)11-13-7-9-15(24)10-8-13/h7-10,12,14,24H,4-6,11H2,1-3H3,(H,21,22,25) |

InChI Key |

PNPJWZCWRHKQRW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(=CC(=N1)NC(=O)CC2=CC=C(C=C2)O)C3CCC3 |

Origin of Product |

United States |

Foundational & Exploratory

Cdk9-IN-11: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation, playing a pivotal role in the expression of key cellular proteins, including anti-apoptotic factors often overexpressed in cancer. Its function is primarily mediated through its association with a cyclin partner (T1, T2a, T2b, or K) to form the positive transcription elongation factor b (P-TEFb) complex. The P-TEFb complex phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAP II), as well as negative elongation factors, thereby releasing paused RNAP II and promoting productive transcription.[1] Dysregulation of CDK9 activity is implicated in various malignancies, making it a compelling target for therapeutic intervention.[1][2]

Cdk9-IN-11 is a potent inhibitor of CDK9. While detailed biochemical data for this compound as a standalone agent is not extensively published, its mechanism can be inferred from its core structure and its use as a ligand in a proteolysis-targeting chimera (PROTAC). This compound is the CDK9-binding ligand for the selective CDK9 degrader, PROTAC CDK9 Degrader-1 (also known as HY-103628).[3] This technical guide provides a comprehensive overview of the inferred mechanism of action of this compound, supported by data from related compounds and the characterization of the corresponding PROTAC degrader.

Core Mechanism of Action: ATP-Competitive Inhibition

This compound is based on an aminopyrazole scaffold, a class of compounds known to act as ATP-competitive inhibitors of kinases.[4][5] This mechanism involves the inhibitor binding to the ATP-binding pocket of the CDK9 kinase domain, thereby preventing the binding of ATP and subsequent phosphorylation of its substrates. The aminopyrazole core is designed to mimic the adenine ring of ATP, forming key hydrogen bond interactions with the hinge region of the kinase.[4]

The primary downstream effect of this compound, when acting as an inhibitor, is the suppression of transcriptional elongation. By inhibiting CDK9-mediated phosphorylation of the RNAP II CTD at Serine 2, this compound would lead to a decrease in the release of paused RNAP II from gene promoters. This results in the downregulation of short-lived mRNAs and the proteins they encode, including critical survival factors for cancer cells like Mcl-1.

Application in Proteolysis-Targeting Chimeras (PROTACs)

The most well-documented application of this compound is as the CDK9-targeting ligand in a PROTAC.[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[6] In the case of PROTAC CDK9 Degrader-1, this compound is linked to a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN).[7] This PROTAC facilitates the formation of a ternary complex between CDK9, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK9.[6][7]

The degradation of CDK9 via this PROTAC has been shown to be highly selective for CDK9 over other CDKs and results in a reduction of phosphorylation of the CDK9 substrate, RPB1 (the largest subunit of RNAP II).[7]

Quantitative Data

| Compound | Target(s) | Assay Type | IC50/DC50 (nM) | Cell Line | Reference(s) |

| PROTAC CDK9 Degrader-1 | CDK9 | Degradation (DC50) | Dose-dependent degradation observed at 2.5-20 µM | HCT116 | [8] |

| Aminopyrazole Analog 24 | CDK2, CDK5 | Biochemical Kinase Assay | CDK2: <100, CDK5: <100 | - | [4] |

| THAL-SNS-032 (PROTAC) | CDK9 | Degradation | Potent & selective degradation | MOLT4 | [2] |

| NVP-2 | CDK9 | Biochemical Kinase Assay | < 0.514 | - | |

| MC180295 (Aminothiazole) | CDK9 | Biochemical Kinase Assay | - | - | [9] |

Signaling Pathways and Experimental Workflows

CDK9 Signaling Pathway in Transcriptional Elongation

Caption: CDK9 signaling pathway in transcriptional elongation and its inhibition by this compound.

PROTAC-Mediated Degradation of CDK9

References

- 1. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]

- 6. PROteolysis TArgeting Chimeras (PROTACs) - Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of Cdk9-IN-11

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology due to its central role in regulating transcriptional elongation. Its inhibition can lead to the downregulation of anti-apoptotic proteins, such as Mcl-1, making it a promising strategy for treating various cancers. This technical guide provides a comprehensive overview of the discovery and synthesis of Cdk9-IN-11, a potent inhibitor of CDK9. This compound serves as the CDK9-targeting warhead in the proteolysis targeting chimera (PROTAC) known as CDK9 Degrader-1 (also referred to as compound 3 in seminal literature), which is designed to induce the selective degradation of the CDK9 protein.

The Role of CDK9 in Transcriptional Regulation

CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb). In conjunction with its regulatory partner, Cyclin T1, it phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII) and negative elongation factors. This action releases RNAPII from promoter-proximal pausing, a critical step for productive gene transcription. In many cancers, this process is hijacked to ensure the high-level expression of survival-critical proteins.

Cdk9-IN-11: A Technical Guide to a Potent CDK9 Inhibitor and Its Role in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cdk9-IN-11 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcriptional elongation. This document provides a comprehensive technical overview of this compound, detailing its primary function as a direct inhibitor of CDK9 kinase activity and its pivotal role as the warhead for the Proteolysis Targeting Chimera (PROTAC), PROTAC CDK9 Degrader-1. We will explore the mechanism of action of CDK9 in transcriptional regulation, present quantitative data on the activity of related compounds, and provide detailed experimental protocols for relevant assays. This guide is intended to serve as a valuable resource for researchers in oncology, chemical biology, and drug discovery.

Introduction to CDK9 and Its Function in Transcriptional Regulation

Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that plays a central role in the regulation of gene expression. As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9, in association with its cyclin partners (primarily Cyclin T1), is responsible for the phosphorylation of the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAPII)[1][2][3]. This phosphorylation event is a key step in releasing RNAPII from promoter-proximal pausing, thereby allowing for productive transcriptional elongation to proceed[4][5].

The activity of CDK9 is tightly regulated. In an inactive state, P-TEFb is sequestered in the 7SK small nuclear ribonucleoprotein (snRNP) complex, which also contains HEXIM1/2 and LARP7[5]. Upon receiving appropriate cellular signals, P-TEFb is released from this inhibitory complex, allowing it to phosphorylate its substrates. The dysregulation of CDK9 activity has been implicated in various diseases, including cancer, where it contributes to the aberrant transcription of anti-apoptotic and pro-proliferative genes[6]. This has made CDK9 an attractive target for therapeutic intervention.

This compound: A Potent Inhibitor of CDK9

Role in PROTAC Technology: The Genesis of PROTAC CDK9 Degrader-1

This compound serves as the crucial CDK9-binding component (the "warhead") of PROTAC CDK9 Degrader-1 [7][8][9]. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. PROTAC CDK9 Degrader-1 links this compound to a ligand for an E3 ubiquitin ligase, typically Cereblon (CRBN)[8][9]. This ternary complex formation between CDK9, the PROTAC, and the E3 ligase leads to the ubiquitination of CDK9, marking it for degradation by the proteasome. This targeted degradation approach offers a powerful alternative to simple inhibition, as it can lead to a more sustained and profound suppression of the target protein's function.

Quantitative Data

While specific biochemical data for this compound is not publicly detailed, the activity of the resulting PROTAC, PROTAC CDK9 Degrader-1, underscores the high affinity of this compound for its target. The following table summarizes the degradation capabilities of a similar CDK9 PROTAC, dCDK9-202, which also utilizes a CDK9 inhibitor (SNS032) and a Cereblon ligand, to provide a reference for the potency of this class of molecules.

| Compound | DC50 (nM) in TC-71 cells | Dmax (%) in TC-71 cells | Reference |

| dCDK9-202 | 3.5 | >99 | [10] |

The following table presents IC50 values for various known CDK9 inhibitors to provide context for the potency of compounds targeting this kinase.

| Inhibitor | CDK9 IC50 (nM) | Reference |

| SNS-032 | 4 | [11] |

| Atuveciclib (BAY-1143572) | 16 | [12] |

| CDK9-IN-29 | 3.20 | [12][13] |

| CDK9-IN-14 | 6.92 | [12][13] |

| CDK9-IN-39 | 6.51 | [13] |

| CDK9-IN-1 | 39 | [14] |

Signaling Pathways and Experimental Workflows

CDK9-Mediated Transcriptional Regulation

The following diagram illustrates the central role of CDK9 in the regulation of transcriptional elongation.

Caption: CDK9-mediated transcriptional elongation pathway.

Mechanism of Action of PROTAC CDK9 Degrader-1

This diagram outlines the mechanism by which PROTAC CDK9 Degrader-1 induces the degradation of its target protein, CDK9.

Caption: PROTAC-mediated degradation of CDK9.

Experimental Protocols

In Vitro CDK9 Kinase Assay (Luminescent)

This protocol is adapted from generic luminescent kinase assays and is suitable for determining the inhibitory activity of compounds like this compound.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Substrate (e.g., a peptide containing the RNAPII CTD consensus sequence)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Test compound (this compound) dissolved in DMSO

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (vehicle control).

-

Add 2.5 µL of a 2x CDK9/Cyclin T1 enzyme solution in kinase buffer.

-

Add 5 µL of a 2x substrate/ATP mixture in kinase buffer to initiate the reaction. The final volume should be 10 µL.

-

Incubate the plate at room temperature for 1-2 hours.

-

Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of CDK9 Degradation

This protocol is used to assess the ability of PROTAC CDK9 Degrader-1 to induce the degradation of CDK9 in cells.

Materials:

-

Cancer cell line (e.g., HCT116, MDA-MB-231)

-

Cell culture medium and supplements

-

PROTAC CDK9 Degrader-1 dissolved in DMSO

-

Proteasome inhibitor (e.g., MG132) as a control

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-CDK9, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of PROTAC CDK9 Degrader-1 for a specified time (e.g., 2, 4, 8, 24 hours). Include a DMSO vehicle control and a positive control with a proteasome inhibitor (e.g., pre-treat with MG132 for 1-2 hours before adding the PROTAC).

-

After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-CDK9 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

Image the blot using a chemiluminescence detection system.

-

Strip and re-probe the membrane with an anti-GAPDH antibody as a loading control.

-

Quantify the band intensities to determine the extent of CDK9 degradation.

Conclusion

This compound is a valuable chemical tool for the study of CDK9 biology and a promising scaffold for the development of novel therapeutics. Its function as a potent CDK9 inhibitor is underscored by its successful incorporation into PROTAC CDK9 Degrader-1, a molecule that effectively induces the targeted degradation of CDK9. The detailed information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of inhibiting and degrading CDK9 in cancer and other diseases driven by transcriptional dysregulation.

References

- 1. Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. glpbio.com [glpbio.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

Cdk9-IN-11 and the Regulation of Eukaryotic Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation, a fundamental process in gene expression. Its role as the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex positions it as a key therapeutic target in various diseases, including cancer and viral infections. This technical guide provides an in-depth overview of the role of CDK9 in transcription and the mechanism of its inhibition, with a focus on the potent inhibitor Cdk9-IN-11. While specific quantitative data and detailed experimental protocols for this compound are not extensively available in peer-reviewed literature, this document consolidates the current understanding of CDK9 inhibition and provides generalized experimental frameworks relevant to the study of compounds like this compound.

The Role of CDK9 in Transcriptional Regulation

In eukaryotic cells, the transcription of protein-coding genes by RNA Polymerase II (Pol II) is a tightly regulated multi-step process. A key control point is the transition from transcription initiation to productive elongation. After initiating transcription, Pol II often pauses a short distance downstream from the transcription start site. This promoter-proximal pausing is a major checkpoint and is orchestrated by negative elongation factors.

The release of Pol II from this paused state is triggered by the P-TEFb complex, which consists of CDK9 and a cyclin partner (typically Cyclin T1, T2a, T2b, or K). CDK9, the catalytic engine of P-TEFb, phosphorylates two key substrates to promote transcriptional elongation:

-

The C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RPB1): The CTD consists of multiple repeats of the heptapeptide consensus sequence YSPTSPS. CDK9 specifically phosphorylates serine 2 (Ser2) of this repeat. This phosphorylation event serves as a scaffold for the recruitment of various factors that facilitate transcription elongation and RNA processing.

-

Negative Elongation Factors (N-TEFs): CDK9 phosphorylates components of the Negative Elongation Factor (NELF) and the DRB-Sensitivity Inducing Factor (DSIF), leading to the dissociation of NELF from the transcription complex and converting DSIF into a positive elongation factor.

This concerted action unleashes Pol II, allowing it to productively elongate the mRNA transcript.

Signaling Pathway of CDK9-Mediated Transcriptional Elongation

In-Depth Technical Guide: Cdk9-IN-11 and its Role as a P-TEFb Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcription elongation and a key component of the positive transcription elongation factor b (P-TEFb) complex. The P-TEFb complex, a heterodimer of CDK9 and a cyclin partner (T1, T2a, T2b, or K), plays a pivotal role in releasing RNA Polymerase II (RNAPII) from promoter-proximal pausing, a crucial step for productive gene transcription. Dysregulation of CDK9 activity is implicated in various diseases, including cancer and cardiac hypertrophy, making it an attractive therapeutic target.

This technical guide focuses on Cdk9-IN-11, a potent inhibitor of CDK9. While detailed public data on this compound is limited, it is known to be the warhead for the Proteolysis Targeting Chimera (PROTAC) known as PROTAC CDK9 Degrader-1. PROTACs are an emerging therapeutic modality that induces the degradation of target proteins. This guide will provide an overview of the P-TEFb signaling pathway, the mechanism of action of CDK9 inhibitors, and available information on related, well-characterized CDK9 inhibitors that serve as surrogates for understanding the potential of compounds like this compound.

The P-TEFb Signaling Pathway

The regulation of transcription elongation by P-TEFb is a tightly controlled process. In its inactive state, P-TEFb is sequestered in the 7SK small nuclear ribonucleoprotein (snRNP) complex, which also contains HEXIM1/2, LARP7, and MEPCE. Upon cellular signaling, P-TEFb is released from this inhibitory complex and recruited to chromatin.

Once at the promoter, P-TEFb phosphorylates the C-terminal domain (CTD) of the large subunit of RNAPII at serine 2 residues. It also phosphorylates the negative elongation factors, DRB-sensitivity-inducing factor (DSIF) and negative elongation factor (NELF). This series of phosphorylation events leads to the dissociation of NELF from the transcription machinery and the conversion of DSIF into a positive elongation factor, ultimately allowing for productive transcription elongation to proceed.

Quantitative Data for Representative CDK9 Inhibitors

Due to the lack of publicly available, detailed quantitative data for this compound, this section presents data for SNS-032, a well-characterized CDK9 inhibitor that also serves as a warhead for a CDK9-targeting PROTAC. This information provides a benchmark for the expected potency and selectivity of a compound like this compound.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| SNS-032 | CDK9/cyclin T1 | 4 | Biochemical | [1] |

| CDK2/cyclin E | 38 | Biochemical | [1] | |

| CDK7/cyclin H | 62 | Biochemical | [1] | |

| MOLM-13 (AML cell line) | 173 | Cell Proliferation | [2] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments used to characterize CDK9 inhibitors.

Biochemical Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of CDK9.

Objective: To determine the IC50 value of an inhibitor against CDK9.

Materials:

-

Recombinant human CDK9/cyclin T1 enzyme

-

Biotinylated peptide substrate (e.g., derived from the RNAPII CTD)

-

ATP (Adenosine triphosphate)

-

Test compound (e.g., this compound)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Detection reagents (e.g., HTRF® KinEASE™-STK S2 kit)

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then in assay buffer.

-

Add the diluted compound or DMSO (vehicle control) to the wells of the microplate.

-

Add the CDK9/cyclin T1 enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding a solution containing EDTA.

-

Add the detection reagents (e.g., streptavidin-XL665 and STK-antibody-cryptate) and incubate for 60 minutes at room temperature.

-

Read the plate on a suitable HTRF-compatible reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.

Cellular Proliferation Assay

This assay measures the effect of a compound on the growth of cancer cell lines.

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of an inhibitor in a cellular context.

Materials:

-

Human cancer cell line (e.g., MOLM-13, a human acute myeloid leukemia cell line)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (e.g., this compound)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well clear-bottom white microplates

-

Luminometer

Procedure:

-

Seed the cells in the 96-well plates at a predetermined density and allow them to attach overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the plates and add the medium containing the diluted compound or vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percent growth inhibition for each compound concentration and determine the GI₅₀ value.

Conclusion

This compound represents a potent tool for the chemical biology and therapeutic targeting of the P-TEFb complex. As the warhead of a PROTAC degrader, it highlights the advancement in strategies to modulate CDK9 activity beyond simple inhibition. While specific data for this compound remains proprietary, the information available for structurally and functionally similar compounds, such as SNS-032, provides a strong rationale for its potential as a highly effective modulator of transcription. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery who are investigating the therapeutic potential of targeting CDK9. Further public disclosure of the detailed characterization of this compound will be crucial for a more complete understanding of its pharmacological profile.

References

An In-depth Technical Guide to the Target Protein Binding of Cdk9-IN-11

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a validated target in oncology and other therapeutic areas. Cdk9-IN-11 is a potent inhibitor of CDK9, recognized for its utility as a ligand in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This technical guide provides a comprehensive overview of the interaction between this compound and its target protein, CDK9. We will delve into the specifics of the CDK9 protein, the mechanism of action of its inhibitors, and present a compilation of binding affinity data for various CDK9 inhibitors to provide a comparative landscape. Furthermore, this guide details standardized experimental protocols for assessing the binding and inhibitory activity of compounds like this compound against CDK9 and visualizes key pathways and workflows using Graphviz diagrams.

Introduction to CDK9 as a Therapeutic Target

Cyclin-dependent kinase 9 (CDK9) is a serine/threonine kinase that plays a pivotal role in the regulation of gene transcription.[1][2] As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9, in association with its cyclin partners (primarily Cyclin T1, T2a, T2b, or K), phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II).[1][2] This phosphorylation event is a key step in releasing RNAP II from promoter-proximal pausing, thereby enabling productive transcriptional elongation.[1][2][3]

The dysregulation of CDK9 activity has been implicated in a variety of diseases, most notably cancer, where it contributes to the uncontrolled proliferation of tumor cells by promoting the transcription of anti-apoptotic proteins and oncogenes such as MYC and MCL-1.[4][5] Consequently, the development of small molecule inhibitors that target the ATP-binding site of CDK9 has emerged as a promising therapeutic strategy.[4][5]

This compound: A Potent Ligand for Targeted Degradation

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C20H25N3O4 |

| Molecular Weight | 371.43 g/mol |

| CAS Number | 2748368-15-0 |

Quantitative Data: A Comparative Landscape of CDK9 Inhibitors

To provide a context for the potency of this compound, the following table summarizes the binding affinities of several other well-characterized CDK9 inhibitors. This data is essential for comparing the efficacy of different chemical scaffolds and for benchmarking new compounds.

| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference |

| CDDD11-8 | CDK9 | 281-734 | Cell Proliferation Assay | [8] |

| BAY-1251152 | CDK9 | 6 | Biochemical Assay | [4] |

| SNS-032 | CDK2, CDK7, CDK9 | 4 (CDK9) | Biochemical Assay | [1] |

| LDC000067 | CDK9 | 44 | Biochemical Assay | [9] |

| Flavopiridol | Pan-CDK | 3 (CDK9) | Biochemical Assay | [2] |

Signaling Pathways and Experimental Workflows

CDK9 Signaling Pathway

The following diagram illustrates the central role of the CDK9/Cyclin T1 complex (P-TEFb) in regulating transcriptional elongation.

PROTAC-Mediated Degradation of CDK9

This diagram illustrates the mechanism of action for a PROTAC utilizing this compound as the CDK9 ligand.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding and inhibitory activity of compounds targeting CDK9.

In Vitro CDK9 Kinase Assay (TR-FRET)

This protocol is a representative Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay to determine the in vitro inhibitory activity of a compound against CDK9.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

TR-FRET substrate peptide (e.g., a biotinylated peptide derived from the RNAP II CTD)

-

Europium-labeled anti-phospho-serine antibody (Donor)

-

Streptavidin-conjugated acceptor fluorophore (e.g., APC or ULight)

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

Test compound (e.g., this compound) serially diluted in DMSO

-

384-well low-volume black plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 4 µL of the CDK9/Cyclin T1 enzyme solution to each well.

-

Incubate for 15 minutes at room temperature to allow compound binding to the enzyme.

-

Initiate the kinase reaction by adding 4 µL of a solution containing the substrate peptide and ATP. The final ATP concentration should be at or near the Km for CDK9.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of a stop/detection buffer containing EDTA, the Europium-labeled antibody, and the streptavidin-conjugated acceptor.

-

Incubate for 60 minutes at room temperature to allow for antibody binding and signal development.

-

Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment.

Materials:

-

Cultured cells expressing CDK9 (e.g., HeLa or a relevant cancer cell line)

-

Test compound (e.g., this compound)

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer with protease inhibitors

-

PCR tubes or strips

-

Thermal cycler

-

SDS-PAGE and Western blotting reagents

-

Anti-CDK9 antibody

Procedure:

-

Treat cultured cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Collect the supernatant (soluble fraction) and analyze the protein concentration.

-

Perform SDS-PAGE and Western blotting on the soluble fractions using an anti-CDK9 antibody.

-

Quantify the band intensities to determine the amount of soluble CDK9 at each temperature.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion

This compound is a valuable chemical tool for the study of CDK9 biology and the development of novel therapeutics, particularly in the realm of targeted protein degradation. While specific binding affinity data for this compound is not yet widely published, its demonstrated utility as a PROTAC ligand suggests a high affinity for its target. The experimental protocols detailed in this guide provide a robust framework for researchers to characterize the binding and inhibitory activity of this compound and other novel CDK9 inhibitors. The continued exploration of selective and potent CDK9 inhibitors and degraders holds significant promise for the treatment of cancers and other diseases driven by transcriptional dysregulation.

References

- 1. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Selective inhibition of CDK9 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of Cdk9-IN-11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional characteristics of Cyclin-dependent kinase 9 (Cdk9) inhibitors, with a specific focus on the structural class to which Cdk9-IN-11 belongs. Cdk9 is a critical regulator of transcriptional elongation and a validated therapeutic target in oncology and other disease areas. Understanding the precise mechanism of inhibitor binding and the structural determinants of potency and selectivity is paramount for the development of novel therapeutics targeting this kinase.

Introduction to Cdk9 as a Therapeutic Target

Cyclin-dependent kinase 9 (Cdk9) is a serine/threonine kinase that, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). The P-TEFb complex plays a crucial role in stimulating transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and negative elongation factors. Dysregulation of Cdk9 activity has been implicated in various cancers, cardiac hypertrophy, and HIV infection, making it an attractive target for therapeutic intervention. This compound is a potent inhibitor of Cdk9, belonging to a class of compounds designed to interact with the ATP-binding pocket of the kinase.

Quantitative Analysis of Cdk9 Inhibition

The potency and selectivity of Cdk9 inhibitors are critical parameters in their development as therapeutic agents. These are typically quantified through in vitro kinase assays. Below is a summary of the inhibitory activities of a series of diaminothiazole scaffold-based inhibitors, which are structurally related to the class of molecules that includes this compound, against Cdk9 and other cyclin-dependent kinases.

| Compound ID | Cdk9/cyclin T1 IC50 (nM) | Cdk4/cyclin D1 IC50 (nM) | Cdk6/cyclin D1 IC50 (nM) | Cdk11A (Nluc) IC50 (nM) | Cdk11A (Kd) (nM) | Cdk11B (Kd) (nM) |

| JWD-047 | 44 | 7 | 4 | - | 33 | 80 |

| ZNL-04-098 | - | - | - | 100 | - | - |

| ZNL-04-089 | - | - | - | 400 | - | - |

| ZNL-05-044 | 220 | 133 | 32 | 80 | 30 | - |

| ZNL-05-054 | - | - | - | 800 | 300 | - |

| ZNL-05-093 | - | - | - | 800 | 300 | - |

| Data extracted from a study on diaminothiazole scaffold-based CDK inhibitors, which are structurally analogous to the class of this compound. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Kd values represent the dissociation constant, a measure of binding affinity. |

Structural Basis of Cdk9 Inhibition

The binding mode of inhibitors to the Cdk9 active site provides a structural rationale for their potency and selectivity. X-ray crystallography is the definitive method for elucidating these interactions at an atomic level.

Cdk9 Active Site Architecture

The Cdk9 kinase domain adopts a canonical bi-lobal structure, with an N-terminal lobe primarily composed of β-sheets and a C-terminal lobe that is predominantly α-helical. The ATP-binding site is located in the cleft between these two lobes. Key structural features that are critical for inhibitor binding include:

-

Hinge Region: Forms hydrogen bonds with the adenine region of ATP and is a primary anchoring point for many ATP-competitive inhibitors.

-

Glycine-rich loop (G-loop): Interacts with the phosphate groups of ATP and contributes to the overall shape of the binding pocket.

-

Activation Loop (T-loop): Its conformation (active or inactive) significantly influences the accessibility and shape of the active site. Phosphorylation of a key threonine residue (Thr186) in this loop is required for full kinase activity.

-

αC-helix: The positioning of this helix is crucial for the proper alignment of catalytic residues and is influenced by cyclin binding.

Cdk9-Inhibitor Complex: A Structural Perspective

While a crystal structure of Cdk9 in complex with this compound is not publicly available, analysis of related inhibitor complexes reveals common binding motifs. For instance, the crystal structure of Cdk9/cyclin T in complex with the inhibitor CAN508 (PDB ID: 3TNH) highlights a CDK9-specific hydrophobic pocket adjacent to the αC-helix that can be exploited for designing selective inhibitors. The conformational plasticity of the αC-helix also presents opportunities for achieving selectivity.

Below is a logical diagram illustrating the key interactions involved in inhibitor binding to the Cdk9 active site.

Inhibitor binding to the Cdk9 active site.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization of Cdk9 inhibitors.

In Vitro Kinase Assays

Adapta™ Universal Kinase Assay (Thermo Fisher Scientific)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying kinase activity.

Principle: The assay measures the amount of ADP produced during the kinase reaction. A europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer are used. ADP from the kinase reaction displaces the tracer from the antibody, leading to a decrease in the FRET signal.

Methodology:

-

Reagent Preparation:

-

Kinase Buffer: 50 mM HEPES, pH 7.5, 0.01% Brij-35, 10 mM MgCl₂, 1 mM EGTA.

-

Substrate: A suitable peptide substrate for Cdk9 (e.g., a peptide derived from the RNAPII CTD).

-

ATP: Prepare a stock solution in water.

-

Cdk9/cyclin T1 enzyme.

-

Test Inhibitors (e.g., this compound): Prepare a serial dilution in DMSO.

-

-

Kinase Reaction:

-

To a 384-well plate, add 100 nL of the test inhibitor solution.

-

Add 2.5 µL of the 4x Cdk9/cyclin T1 enzyme solution in kinase buffer.

-

Initiate the reaction by adding 2.5 µL of a 2x substrate and ATP mixture in kinase buffer.

-

Incubate at room temperature for 60 minutes.

-

-

Detection:

-

Add 5 µL of the Adapta™ Detection Reagent (containing EDTA to stop the reaction, Eu-labeled anti-ADP antibody, and Alexa Fluor® 647-labeled ADP tracer).

-

Incubate at room temperature for 30 minutes.

-

Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 665 nm and 615 nm).

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

The following diagram illustrates the workflow for determining the IC50 of a Cdk9 inhibitor.

Experimental workflow for IC50 determination.

X-ray Crystallography of Cdk9-Inhibitor Complexes

Principle: X-ray crystallography provides a high-resolution, three-dimensional structure of the Cdk9-inhibitor complex, revealing the precise binding mode and key molecular interactions.

Methodology:

-

Protein Expression and Purification:

-

Express recombinant human Cdk9 and cyclin T1, typically in an insect cell expression system (e.g., Sf9 cells).

-

Purify the Cdk9/cyclin T1 complex using affinity chromatography (e.g., GST-tag or His-tag), followed by ion-exchange and size-exclusion chromatography to ensure high purity and homogeneity.

-

-

Co-crystallization:

-

Concentrate the purified Cdk9/cyclin T1 complex to a suitable concentration (e.g., 5-10 mg/mL).

-

Incubate the protein complex with a molar excess of the inhibitor (e.g., this compound) for a defined period to allow for complex formation.

-

Screen for crystallization conditions using vapor diffusion methods (hanging drop or sitting drop) with various commercially available or in-house crystallization screens.

-

Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data (indexing, integration, and scaling).

-

Solve the crystal structure using molecular replacement with a known Cdk9 structure (e.g., PDB ID: 3BLQ) as a search model.

-

Refine the structural model against the experimental data and build the inhibitor into the electron density map.

-

Validate the final structure for geometric correctness and agreement with the diffraction data.

-

Cdk9 Signaling Pathway and Points of Inhibition

Cdk9 is a central node in the regulation of gene transcription. Its inhibition has profound effects on cellular processes, particularly in cancer cells that are dependent on the continuous transcription of anti-apoptotic proteins.

The diagram below outlines the canonical Cdk9 signaling pathway and the mechanism of action of Cdk9 inhibitors.

Cdk9 signaling pathway and inhibitor action.

Conclusion

The structural and functional analysis of Cdk9 inhibitors is a cornerstone of modern drug discovery efforts targeting transcriptional dependencies in cancer and other diseases. While detailed public data on this compound is limited, the methodologies and insights gained from structurally related compounds provide a robust framework for its characterization. The combination of quantitative biochemical assays, high-resolution structural biology, and a deep understanding of the underlying signaling pathways will continue to drive the development of the next generation of potent and selective Cdk9 inhibitors for clinical applications.

Cdk9-IN-11 Isoform Specificity: A Technical Guide to Understanding CDK9-42 and CDK9-55

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a promising therapeutic target in oncology and other diseases. CDK9 exists as two principal isoforms, CDK9-42 and CDK9-55, which arise from alternative transcription start sites of the same gene. While sharing a common catalytic domain, these isoforms exhibit distinct N-terminal extensions, subcellular localizations, and functional roles, suggesting that isoform-specific inhibition may offer therapeutic advantages. This technical guide provides an in-depth analysis of the structural and functional differences between the CDK9-42 and CDK9-55 isoforms. While specific quantitative data on the binding affinity and inhibitory activity of Cdk9-IN-11 against each isoform is not publicly available, this document outlines the general experimental protocols required to determine such specificity. A thorough understanding of the nuances between CDK9-42 and CDK9-55 is paramount for the development and evaluation of next-generation CDK9 inhibitors like this compound.

Introduction to CDK9 Isoforms

Cyclin-dependent kinase 9 (CDK9) is a serine/threonine kinase that, in complex with a T-type cyclin (T1, T2a, or T2b) or cyclin K, forms the Positive Transcription Elongation Factor b (P-TEFb).[1][2] The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and negative elongation factors, thereby promoting the transition from abortive to productive transcriptional elongation.[1][3]

The human CDK9 gene encodes two protein isoforms: a 42 kDa protein (CDK9-42) and a 55 kDa protein (CDK9-55).[1][2] These isoforms are identical except for an additional 117 amino acid extension at the N-terminus of CDK9-55.[1][4] This N-terminal extension imparts distinct regulatory features and functional roles to the CDK9-55 isoform.

Structural and Functional Divergence of CDK9 Isoforms

The differential expression, localization, and protein-protein interactions of CDK9-42 and CDK9-55 underscore their distinct biological functions. While CDK9-42 is the major and more ubiquitously expressed isoform, CDK9-55 exhibits tissue-specific expression and plays specialized roles.[1][5]

Quantitative Comparison of CDK9-42 and CDK9-55

| Feature | CDK9-42 | CDK9-55 | References |

| Molecular Weight | ~42 kDa | ~55 kDa | [1][2] |

| N-terminal Extension | Absent | 117 amino acids | [1][4] |

| Subcellular Localization | Diffusely in the nucleoplasm | Predominantly in the nucleolus | [6] |

| Expression | Major, ubiquitously expressed isoform | Minor isoform, with variable expression across tissues | [1][5] |

| Promoter | GC-rich sequence | TATA box, ~500 bp upstream of the CDK9-42 start site | [1][4] |

| Primary Function | Transcriptional elongation | DNA repair, cell cycle control | [4][7] |

| Interaction with Ku70 | No | Yes | [1][4] |

Signaling Pathways and Functional Roles

The distinct subcellular localization and interacting partners of the CDK9 isoforms suggest their involvement in different signaling pathways.

-

CDK9-42 and Transcriptional Elongation: As the primary component of P-TEFb, CDK9-42 is crucial for the expression of a vast number of genes, including many short-lived anti-apoptotic proteins, making it a key target in cancer therapy.[8][9] The canonical P-TEFb activation pathway involves its release from an inactive complex with 7SK snRNP and HEXIM1/2.[10]

-

CDK9-55 in DNA Damage Response and Cell Cycle: The CDK9-55 isoform has been implicated in the DNA damage response (DDR) through its interaction with Ku70, a key protein in the non-homologous end joining (NHEJ) pathway.[1][4][7] Overexpression of CDK9-55 can lead to an accumulation of cells in the G1 phase of the cell cycle.[7]

Experimental Protocols for Determining Isoform Specificity

To ascertain the isoform specificity of an inhibitor like this compound, a series of biochemical and cell-based assays are required.

Recombinant Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against each purified CDK9 isoform.

Methodology:

-

Protein Expression and Purification: Express and purify recombinant human CDK9-42/cyclin T1 and CDK9-55/cyclin T1 complexes from a suitable expression system (e.g., baculovirus-infected insect cells).

-

Kinase Activity Assay:

-

Set up kinase reactions containing the purified CDK9 isoform complex, a suitable substrate (e.g., a peptide derived from the RNAPII CTD), and ATP (often radiolabeled with ³²P or ³³P).

-

Incubate the reactions in the presence of a range of concentrations of the test inhibitor (e.g., this compound).

-

Terminate the reactions and quantify the amount of phosphorylated substrate. This can be done using methods like phosphocellulose membrane binding followed by scintillation counting, or non-radioactive methods like ADP-Glo™ Kinase Assay.

-

-

Data Analysis:

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each isoform.

-

Cellular Thermal Shift Assay (CETSA)

Objective: To assess the direct binding of the inhibitor to each CDK9 isoform in a cellular context.

Methodology:

-

Cell Treatment: Treat intact cells with the inhibitor or a vehicle control.

-

Thermal Challenge: Heat the cell lysates to a range of temperatures. The binding of a ligand (inhibitor) generally stabilizes the target protein, increasing its melting temperature.

-

Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation.

-

Western Blot Analysis: Analyze the amount of soluble CDK9-42 and CDK9-55 at each temperature using isoform-specific antibodies.

-

Data Analysis: Generate melting curves for each isoform in the presence and absence of the inhibitor. A shift in the melting curve indicates target engagement.

Isoform-Specific Knockdown and Rescue Experiments

Objective: To evaluate the functional consequences of inhibiting each isoform in a cellular setting.

Methodology:

-

siRNA-mediated Knockdown: Use small interfering RNAs (siRNAs) to specifically deplete either CDK9-42 or CDK9-55.

-

Rescue with Inhibitor-Resistant Mutants: Introduce siRNA-resistant versions of either CDK9-42 or CDK9-55 into the knockdown cells.

-

Inhibitor Treatment: Treat the cells with the inhibitor.

-

Functional Readout: Assess a relevant biological endpoint, such as cell viability, apoptosis, or the expression of specific downstream target genes. If the inhibitor's effect is rescued by the expression of one isoform but not the other, it indicates isoform-specific functional inhibition.

Visualizing Key Pathways and Workflows

CDK9 Isoform Functions

Caption: Differential signaling pathways of CDK9-42 and CDK9-55.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining inhibitor IC50 against CDK9 isoforms.

Conclusion

The existence of two distinct CDK9 isoforms with differing cellular roles presents both a challenge and an opportunity for the development of targeted cancer therapies. While CDK9-42 is a well-established driver of transcriptional addiction in many cancers, the specific functions of CDK9-55 in processes like DNA repair suggest that isoform-selective inhibitors could offer a more nuanced therapeutic approach with potentially fewer off-target effects. Although specific data for this compound isoform specificity is not yet available, the experimental frameworks outlined in this guide provide a clear path for its determination. A comprehensive understanding of the unique biology of each CDK9 isoform is essential for the continued development of potent and selective CDK9-targeted drugs.

References

- 1. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Characterization of Cdk9(55) and differential regulation of two Cdk9 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential localization and expression of the Cdk9 42k and 55k isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. proceedings.science [proceedings.science]

- 8. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. tandfonline.com [tandfonline.com]

Inducing Apoptosis with CDK9 Inhibitors: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Cdk9-IN-11" specified in the topic query did not yield specific information in available scientific literature. Therefore, this guide focuses on the well-documented role of Cyclin-Dependent Kinase 9 (CDK9) inhibitors in inducing apoptosis, utilizing data from representative and well-characterized compounds to provide a comprehensive and technically accurate resource.

Core

Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcriptional elongation. In conjunction with its cyclin partners (T1, T2a, T2b, or K), it forms the Positive Transcription Elongation Factor b (P-TEFb) complex. The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), facilitating the transition from abortive to productive transcription. This process is critical for the expression of many genes, particularly those with short-lived mRNA transcripts, including several key anti-apoptotic proteins and oncogenes.

In numerous cancers, there is an increased reliance on transcriptional output to maintain a pro-survival state. CDK9 is often overexpressed in various tumor types, and its heightened activity is associated with poor prognosis. This dependency makes CDK9 an attractive therapeutic target. Inhibition of CDK9 leads to a rapid decrease in the mRNA and subsequent protein levels of crucial survival factors, thereby shifting the cellular balance towards apoptosis.

Mechanism of Action: CDK9 Inhibition and Apoptosis Induction

The primary mechanism by which CDK9 inhibitors induce apoptosis is through the transcriptional suppression of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (Mcl-1) and, in some contexts, B-cell lymphoma 2 (Bcl-2). These proteins are critical for sequestering pro-apoptotic Bcl-2 family members like Bak and Bax, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c.

Upon treatment with a CDK9 inhibitor, the transcriptional machinery is stalled due to the lack of RNAPII CTD phosphorylation. This leads to a rapid decline in Mcl-1 and c-Myc protein levels. The depletion of Mcl-1 frees Bak and Bax, which then oligomerize at the mitochondrial membrane, leading to MOMP and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

Furthermore, the downregulation of the proto-oncogene c-Myc, another protein with a short half-life, contributes to the pro-apoptotic effect of CDK9 inhibitors. c-Myc is a master regulator of cell proliferation and metabolism, and its suppression can lead to cell cycle arrest and sensitization to apoptosis.

Signaling Pathway

Caption: CDK9 inhibition leads to apoptosis.

Data Presentation

The following tables summarize quantitative data for several well-characterized CDK9 inhibitors, demonstrating their efficacy in reducing cell viability and inducing apoptosis in various cancer cell lines.

Table 1: IC50 Values of CDK9 Inhibitors on Cancer Cell Viability

| CDK9 Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Citation |

| SNS-032 | NALM6 | B-cell Acute Lymphocytic Leukemia | 200 | [1] |

| SNS-032 | REH | B-cell Acute Lymphocytic Leukemia | 200 | [1] |

| SNS-032 | SEM | B-cell Acute Lymphocytic Leukemia | 350 | [1] |

| SNS-032 | RS411 | B-cell Acute Lymphocytic Leukemia | 250 | [1] |

| AZD4573 | SK-BR-3 | Breast Cancer | < 25 | [2] |

| AZD4573 | HCC70 | Breast Cancer | < 25 | [2] |

| AZD4573 | T47D | Breast Cancer | > 100 | [2] |

| AZ5576 | DLBCL cell lines | Diffuse Large B-cell Lymphoma | 300-500 | [3] |

| AZ5576 | Primary DLBCL cells | Diffuse Large B-cell Lymphoma | 100 | [3] |

| BAY1143572 | FLO-1 | Esophageal Adenocarcinoma | ~50 | [4] |

| BAY1143572 | ESO-26 | Esophageal Adenocarcinoma | ~100 | [4] |

Table 2: Induction of Apoptosis by CDK9 Inhibitors

| CDK9 Inhibitor | Cell Line | Concentration | Time (h) | % Apoptotic Cells | Citation |

| AZ5576 | U-2932 (Myc-high) | 300 nM | 24 | 35-70 | [3] |

| AZ5576 | OCI-LY3 (Myc-low) | 300 nM | 24 | 10-20 | [3] |

| BAY1143572 | FLO-1 | 100 nM | 48 | ~30 | [4] |

| BAY1143572 | ESO-26 | 200 nM | 48 | ~40 | [4] |

Table 3: Effect of CDK9 Inhibitors on Key Apoptosis-Related Proteins

| CDK9 Inhibitor | Cell Line | Concentration | Time (h) | Protein | Change in Expression | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | | PHA-767491 | OCI-AML3 | 2 µM | 3 | Mcl-1 | Downregulated |[5] | | BAY1143572 | SKGT4 | 1 µM | 4 | Mcl-1 mRNA | 79.2% Reduction |[6] | | BAY1143572 | OE33 | 1 µM | 4 | Mcl-1 mRNA | 76% Reduction |[6] | | Bay 61-3606 | MCF-7 | 2.5 µM | 6 | Mcl-1 | Downregulated |[7] | | SNS-032 | B-ALL cells | Varies | 24 | Cleaved Caspase-3 | Upregulated | |

Experimental Protocols

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Annexin-Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Seed cells at an appropriate density and treat with the CDK9 inhibitor at various concentrations for the desired time period. Include untreated and positive controls (e.g., staurosporine-treated cells).

-

Harvest cells (including supernatant for suspension cells) and wash twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC to each tube.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 5 µL of PI staining solution (e.g., 50 µg/mL).

-

Add 400 µL of 1X Annexin-Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer as soon as possible.

-

Set up compensation and gates using unstained, Annexin V-only, and PI-only stained cells.

-

Acquire data and analyze the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

This luminescent assay quantifies the activity of effector caspases 3 and 7.

Materials:

-

Caspase-Glo® 3/7 Assay Kit (Promega)

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Assay Preparation:

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by adding the buffer to the lyophilized substrate. Allow the reagent to equilibrate to room temperature.

-

-

Cell Plating and Treatment:

-

Plate cells in a white-walled 96-well plate at a suitable density and allow them to adhere (for adherent cells).

-

Treat cells with the CDK9 inhibitor at various concentrations and for different durations. Include appropriate controls.

-

-

Assay Execution:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a luminometer.

-

The luminescent signal is proportional to the amount of caspase-3/7 activity.

-

This technique is used to detect changes in the protein levels of Mcl-1 and the appearance of the cleaved (active) form of caspase-3.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-Mcl-1, anti-cleaved caspase-3 (Asp175), and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Treat cells with the CDK9 inhibitor and harvest at the desired time points.

-

Wash cells with cold PBS and lyse them in ice-cold lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-Mcl-1 or anti-cleaved caspase-3) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe for the loading control to ensure equal protein loading.

-

Experimental Workflow

Caption: A typical workflow for studying apoptosis.

References

- 1. kumc.edu [kumc.edu]

- 2. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 4. bosterbio.com [bosterbio.com]

- 5. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ulab360.com [ulab360.com]

The Role of CDK9 Inhibition in Hematological Malignancies: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide focuses on the role of Cyclin-Dependent Kinase 9 (CDK9) inhibitors in hematological malignancies. The specific compound "Cdk9-IN-11" is a potent CDK9 inhibitor and is known as a ligand for the PROTAC CDK9 Degrader-1.[1] However, as of the date of this document, publicly available research detailing its specific effects, quantitative data, and experimental protocols in the context of hematological malignancies is limited. Therefore, this guide will provide a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies based on well-characterized CDK9 inhibitors such as AZD4573, SNS-032, and enitociclib, which are representative of this class of therapeutic agents.

Executive Summary

Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in the treatment of various hematological malignancies.[2][3] These cancers often exhibit a dependency on the continuous transcription of short-lived anti-apoptotic and pro-survival proteins. CDK9, as the catalytic subunit of the positive transcription elongation factor b (P-TEFb), plays a pivotal role in this process by phosphorylating RNA Polymerase II (RNAPII) and promoting transcriptional elongation.[4] Inhibition of CDK9 disrupts this pathway, leading to the downregulation of key oncogenes such as MYC and MCL1, ultimately inducing apoptosis in malignant cells.[2][4][5] This guide provides an in-depth overview of the mechanism of action of CDK9 inhibitors, summarizes key preclinical and clinical findings, details relevant experimental protocols, and presents visual workflows and pathways to aid in the understanding of this promising therapeutic strategy.

Mechanism of Action of CDK9 Inhibitors

The primary mechanism of action of CDK9 inhibitors in hematological malignancies is the suppression of transcriptional elongation.[4] CDK9, in complex with its cyclin partners (primarily Cyclin T1), forms the P-TEFb complex. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II at serine 2 residues, a crucial step for the transition from abortive to productive transcriptional elongation.[6] Many hematological cancer cells are "addicted" to the constant expression of certain oncogenes and anti-apoptotic proteins with short half-lives, such as MYC and MCL-1.[2][4][5]

By inhibiting the kinase activity of CDK9, these small molecules prevent the phosphorylation of RNAPII, leading to a global decrease in the transcription of these critical survival genes.[4][7] The depletion of anti-apoptotic proteins like MCL-1 shifts the cellular balance towards apoptosis, leading to programmed cell death in cancer cells.[7]

Quantitative Data on CDK9 Inhibitors in Hematological Malignancies

Numerous studies have demonstrated the potent anti-proliferative and pro-apoptotic effects of CDK9 inhibitors across a range of hematological cancer cell lines. The following tables summarize key quantitative data for representative CDK9 inhibitors.

Table 1: In Vitro Efficacy of CDK9 Inhibitors in Hematological Malignancy Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) | Effect | Reference |

| AZD4573 | MV-4-11 | Acute Myeloid Leukemia (AML) | <10 | Induction of apoptosis | [7] |

| SNS-032 | NALM6 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 200 | Cell cycle arrest, Apoptosis | [3] |

| SNS-032 | REH | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 200 | Cell cycle arrest, Apoptosis | [3] |

| SNS-032 | SEM | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 350 | Cell cycle arrest, Apoptosis | [3] |

| SNS-032 | RS4;11 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 250 | Cell cycle arrest, Apoptosis | [3] |

| Enitociclib | DLBCL cell lines | Diffuse Large B-cell Lymphoma (DLBCL) | Not Specified | Induction of apoptosis | [4] |

| Dinaciclib | MYC-driven B-cell Lymphoma | B-cell Lymphoma | Not Specified | Durable apoptotic responses | [4] |

Table 2: In Vivo Efficacy of CDK9 Inhibitors in Hematological Malignancy Models

| Compound | Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| AZD4573 | MV-4-11 Xenograft | AML | Intermittent dosing | Tumor regression | [7] |

| AZD4573 | AML PDX models | AML | Not Specified | >50% reduction of leukemic blasts in bone marrow in 5 of 9 models | [7] |

| Enitociclib | Human Trial (NCT02635672) | High-Grade B-cell Lymphoma | Monotherapy | 2 of 7 patients achieved complete response | [2] |

Experimental Protocols

This section details common methodologies used to investigate the role of CDK9 inhibitors in hematological malignancies.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of CDK9 inhibitors on cancer cell lines.

Protocol:

-

Seed hematological cancer cells (e.g., NALM6, REH, SEM, RS4;11) in 96-well plates at a density of 1 x 10^4 cells/well.

-

Treat the cells with a gradient concentration of the CDK9 inhibitor (e.g., SNS-032) for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate and carefully remove the supernatant.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis in cancer cells following treatment with a CDK9 inhibitor.

Protocol:

-

Treat hematological cancer cells with the CDK9 inhibitor at the desired concentration and time point.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

Objective: To detect changes in the expression levels of proteins involved in the CDK9 signaling pathway and apoptosis.

Protocol:

-

Treat cells with the CDK9 inhibitor for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-p-RNAPII (Ser2), anti-MCL-1, anti-c-MYC, anti-cleaved Caspase-3, anti-GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Clinical Landscape and Future Directions

Several CDK9 inhibitors have entered clinical trials for hematological malignancies, demonstrating the therapeutic potential of this target.[4] For instance, enitociclib has shown clinical activity in patients with high-grade B-cell lymphoma.[2] The development of more selective second-generation CDK9 inhibitors aims to improve the therapeutic window and reduce off-target toxicities associated with earlier pan-CDK inhibitors.[7]

Furthermore, combination strategies are being actively explored. The synergy observed between CDK9 inhibitors and BCL-2 inhibitors like venetoclax suggests a promising approach to overcome resistance and enhance efficacy.[7] The rationale for this combination lies in the dual targeting of anti-apoptotic mechanisms, with CDK9 inhibitors downregulating MCL-1 and venetoclax inhibiting BCL-2.

The development of PROTACs targeting CDK9, for which this compound serves as a ligand, represents a novel and exciting frontier.[1] By inducing the degradation of the CDK9 protein rather than just inhibiting its activity, PROTACs may offer a more sustained and potent therapeutic effect.

Conclusion

Inhibition of CDK9 is a validated and promising therapeutic strategy for the treatment of a variety of hematological malignancies. By targeting the transcriptional machinery upon which these cancers depend, CDK9 inhibitors induce apoptosis and demonstrate significant anti-tumor activity in both preclinical and clinical settings. While specific data for this compound in this context is not yet widely available, the extensive research on other CDK9 inhibitors provides a strong foundation for its potential utility, particularly as a component of a PROTAC degrader. Continued research into novel CDK9 inhibitors, combination therapies, and innovative approaches like targeted protein degradation will be crucial in advancing this class of drugs for the benefit of patients with hematological cancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. CDK9 Inhibitors: A promising combination partner in treating haematological malignancies - ecancer [ecancer.org]

- 6. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for Cdk9-IN-11 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cdk9-IN-11 is a potent inhibitor of Cyclin-dependent kinase 9 (CDK9). CDK9, in partnership with its regulatory cyclin subunits (T1, T2a, T2b, or K), forms the core of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain of RNA Polymerase II, facilitating the transition from abortive to productive elongation. Dysregulation of CDK9 activity is implicated in various diseases, including cancer and HIV infection, making it a compelling target for therapeutic intervention. This compound also serves as a ligand for the development of proteolysis-targeting chimeras (PROTACs), offering a strategy for targeted protein degradation.

These application notes provide detailed protocols for the in vitro evaluation of this compound and other CDK9 inhibitors, enabling researchers to assess their biochemical potency, cellular activity, and target engagement.

Cdk9 Signaling Pathway

The following diagram illustrates the central role of CDK9 in transcriptional elongation.

Caption: Cdk9 signaling pathway in transcriptional regulation.

Quantitative Data

The following tables summarize the inhibitory activities of several known CDK9 inhibitors. While a specific IC50 value for this compound is not publicly available, it is recognized as a potent inhibitor. The data presented here for other inhibitors can serve as a reference for expected potency and selectivity.

Table 1: Biochemical IC50 Values of Selected CDK9 Inhibitors

| Compound | CDK9/CycT1 IC50 (nM) | CDK2/CycA IC50 (nM) | CDK7/CycH IC50 (nM) | Reference |

| SNS-032 | 4 | 62 | 398 | [1] |

| NVP-2 | < 0.514 | >10,000 | >10,000 | [1] |

| Dinaciclib | 4 | 1 | - | [2] |

| AZD4573 | <3 | >25-fold selective | >25-fold selective | [3] |

| CDKI-73 | - | - | - | [4] |

| LZT-106 | 30 | - | - | [2] |

Table 2: Cellular IC50 Values of Selected CDK9 Inhibitors in Cancer Cell Lines